molecular formula C14H12ClNO2 B5790907 4-[(2-chlorobenzyl)oxy]benzamide

4-[(2-chlorobenzyl)oxy]benzamide

Cat. No.: B5790907
M. Wt: 261.70 g/mol
InChI Key: HMQLQXHEUKTTRV-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and preclinical drug discovery research. This compound features a benzamide core, a privileged structure in pharmacology, linked via an ether bond to a 2-chlorobenzyl group. This specific substitution pattern is strategically designed to enhance molecular recognition and binding affinity for various biological targets. While the precise biological profile of this exact analog is under investigation, its structural framework is closely related to compounds that are actively researched for their potential interactions with central nervous system (CNS) targets. For instance, molecular scaffolds incorporating N-aryl/heteroaryl piperazines and specific substitution patterns are known to exhibit high affinity for serotonin receptors such as 5-HT1A and 5-HT7, which are implicated in the pathophysiology of depression, anxiety, and other neuropsychiatric disorders . Furthermore, substituted benzamide derivatives are widely explored as key pharmacophores in the development of histone deacetylase (HDAC) inhibitors, which represent a promising class of therapeutic agents for oncology research . The chlorobenzyloxy moiety enhances the compound's lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration in neuropharmacology studies. Researchers utilize this chemical entity as a versatile building block for constructing more complex molecules and as a critical probe for structure-activity relationship (SAR) studies aimed at developing novel ligands for G-protein coupled receptors (GPCRs) and enzymes. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQLQXHEUKTTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)oxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 4-[(2-chlorobenzyl)oxy]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-[(2-chlorobenzyl)oxy]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity and may improve binding to biological targets (e.g., enzymes) .
  • Heterocyclic additions (thiazole, azetidinone) introduce conformational constraints, affecting target selectivity .

Anticancer Activity:

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (imidazole derivative) exhibited potent activity against cervical cancer (IC₅₀ = 1.2 μM) . The chloro and fluoro substituents likely enhance DNA intercalation or topoisomerase inhibition.
  • 4-[(2-Chlorobenzyl)oxy]benzamide analogs are unexplored in anticancer assays, but the chloro-substituted benzyloxy group may mimic pharmacophores in kinase inhibitors .

Antimicrobial Activity:

  • 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide showed antibacterial activity (MIC = 8 µg/mL against S. aureus) due to sulfonamide and thiazole moieties .
  • Chlorine’s role in enhancing membrane permeability (via lipophilicity) is evident in related compounds .

Serotonin Receptor Modulation:

  • Mosapride metabolites with 4-fluorobenzyl substituents exhibited reduced 5-HT₄ receptor agonism compared to the parent drug, highlighting the importance of substituent size and electronegativity .

Q & A

Q. What are the critical steps in synthesizing 4-[(2-chlorobenzyl)oxy]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Chlorobenzyloxy group introduction : Reacting 4-hydroxybenzamide with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Solvent optimization : Polar aprotic solvents like DMF or t-amyl alcohol enhance reaction efficiency by stabilizing intermediates .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions for complex benzamide derivatives .

Q. Which analytical techniques are essential for confirming the structure and purity of 4-[(2-chlorobenzyl)oxy]benzamide?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chloro and benzyloxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at 291.7 g/mol) .

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